molecular formula C5H5N5 B1448120 N-Cyano-1H-pyrazole-1-carboximidamide CAS No. 1245828-06-1

N-Cyano-1H-pyrazole-1-carboximidamide

Cat. No.: B1448120
CAS No.: 1245828-06-1
M. Wt: 135.13 g/mol
InChI Key: AEZMULLNGFOGHM-UHFFFAOYSA-N
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Description

N-Cyano-1H-pyrazole-1-carboximidamide is a compound that features both a cyano group and an amidino group attached to a pyrazole ring. This unique structure makes it an interesting subject of study in various fields, including chemistry, biology, and materials science. The presence of the cyano and amidino groups imparts distinct chemical properties, making it a versatile compound for various applications.

Scientific Research Applications

N-Cyano-1H-pyrazole-1-carboximidamide has several scientific research applications:

Mechanism of Action

The essence of the transformation proceeding was revealed through accurate calculations on the reaction energy profiles of the azolium cations and DCA anion .

Future Directions

A catalytic radical protocol for 1,2-cyanofunctionalization of unactivated alkenes involving remote cyano migration triggered by the addition of diverse carbon- and heteroatom-centered radicals to alkenes has been developed . This powerful strategy provides a diverse platform for the collection of a variety of synthetically important β-functionalized alkyl nitriles bearing densely functionalized carbonyl, cyano, and other various functional groups within the same molecules .

Preparation Methods

The synthesis of N-Cyano-1H-pyrazole-1-carboximidamide typically involves the reaction of azolium hydrohalogen salts with silver dicyanamide . This method is notable for its simplicity and efficiency, producing the desired compound in good yields. The reaction conditions often include the use of solvents like ethanol or dioxane and may require the presence of acids or bases to facilitate the reaction .

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a foundation for scaling up the production process. The key to industrial synthesis would be optimizing the reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-Cyano-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The cyano and amidino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-Cyano-1H-pyrazole-1-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-cyanopyrazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-8-5(7)10-3-1-2-9-10/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZMULLNGFOGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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